ドブタミン
概要
説明
ドブタミンは、合成カテコールアミンであり、主に急性心不全および心原性ショックの治療に使用される直接作用性強心剤です。米国では、1978年に初めて医療用として承認されました。ドブタミンは、心臓のβ1アドレナリン受容体を刺激することにより作用し、心筋収縮力と心拍出量の増加をもたらし、その結果、心臓の拍出量の改善につながります .
科学的研究の応用
Dobutamine has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is commonly used in cardiac stress tests to evaluate myocardial function and detect coronary artery disease. In advanced heart failure management, dobutamine is used to provide inotropic support and improve cardiac output . Additionally, dobutamine stress cardiovascular magnetic resonance imaging is a non-invasive technique used to assess myocardial ischemia and viability . In the field of pharmacology, dobutamine serves as a model compound for studying beta-adrenergic receptor agonists and their effects on cardiac function .
作用機序
ドブタミンは、心臓のβ1アドレナリン受容体を直接刺激することでその効果を発揮します。この刺激は、心筋収縮力と心拍出量の増加につながり、心臓の拍出量の強化につながります。ドブタミンの主要な分子標的は、Gsタンパク質に結合したβ1アドレナリン受容体です。この受容体の活性化は、アデニル酸シクラーゼの活性化につながり、環状アデノシン一リン酸(cAMP)レベルの増加、その後のタンパク質キナーゼA(PKA)の活性化につながります。PKAは、カルシウム処理に関与するさまざまなタンパク質をリン酸化し、心臓の筋細胞へのカルシウム流入の増加と収縮力の強化につながります .
生化学分析
Biochemical Properties
Dobutamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily stimulates beta-1 adrenergic receptors on the heart, leading to increased cyclic adenosine monophosphate (cAMP) levels. This interaction activates protein kinase A (PKA), which phosphorylates various target proteins involved in cardiac muscle contraction . Dobutamine does not cause the release of endogenous norepinephrine, distinguishing it from other catecholamines like dopamine .
Cellular Effects
Dobutamine exerts significant effects on various cell types, particularly cardiac myocytes. By stimulating beta-1 adrenergic receptors, it enhances myocardial contractility and stroke volume, leading to increased cardiac output . This stimulation also influences cell signaling pathways, including the cAMP-PKA pathway, which plays a vital role in regulating heart muscle contraction . Additionally, dobutamine can affect gene expression related to cardiac function and cellular metabolism .
Molecular Mechanism
The molecular mechanism of dobutamine involves its direct action on beta-1 adrenergic receptors. Upon binding to these receptors, dobutamine activates adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP . The increased cAMP levels activate PKA, which phosphorylates various proteins involved in calcium handling and myocardial contraction . This process enhances the force of cardiac muscle contraction and improves cardiac output .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dobutamine can vary over time. Dobutamine is known for its rapid onset of action, typically within 2 minutes of administration . Its effects are short-lived, with a half-life of approximately 2 minutes . Long-term use of dobutamine can lead to desensitization of beta-1 adrenergic receptors, reducing its efficacy over time . Additionally, dobutamine is rapidly metabolized in the liver and excreted in the urine .
Dosage Effects in Animal Models
The effects of dobutamine in animal models vary with different dosages. In juvenile animal models, dobutamine has been shown to improve cardiac output in a dose-dependent manner . Higher doses can lead to adverse effects such as increased heart rate and myocardial oxygen consumption . In anesthetized dogs, dobutamine was found to be less effective in stabilizing mean arterial pressure compared to norepinephrine .
Metabolic Pathways
Dobutamine is primarily metabolized in the liver through conjugation and methylation by catechol-O-methyltransferase (COMT) and other enzymes . The principal metabolic pathway involves the formation of 3-O-methyldobutamine, which is then excreted in the urine . This metabolic process ensures the rapid clearance of dobutamine from the body, contributing to its short half-life .
Transport and Distribution
Dobutamine is administered intravenously and is rapidly distributed throughout the body . It has a small volume of distribution and is primarily confined to the extracellular fluid . Dobutamine’s distribution is influenced by its binding to plasma proteins and its rapid metabolism in the liver . The drug’s effects are localized to the heart due to its selective action on beta-1 adrenergic receptors .
Subcellular Localization
Dobutamine’s subcellular localization is primarily associated with the plasma membrane of cardiac myocytes, where it binds to beta-1 adrenergic receptors . This binding triggers a cascade of intracellular events leading to increased cAMP levels and activation of PKA . The localization of dobutamine to the plasma membrane ensures its rapid and targeted action on cardiac cells .
準備方法
ドブタミンは、さまざまな方法で合成することができます。一般的な方法の1つは、特定の条件下で4-(2-アミノエチル)ピロカテコールと4-(4-ヒドロキシフェニル)-2-ブタノンを反応させることです。反応には通常、メタノールやエタノールなどの溶媒が必要であり、生成物は結晶化によって精製されます . 工業生産方法では、同様の合成経路が採用されますが、より大規模に行われ、最終生成物の高純度と安定性が確保されます .
化学反応の分析
ドブタミンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応で形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ドブタミンを酸化すると、キノンが生成される可能性があり、還元すると、カテコール誘導体が生成される可能性があります .
科学研究への応用
ドブタミンは、特に医学と生物学の分野で、幅広い科学研究への応用がされています。心臓のストレス試験で、心筋機能を評価し、冠動脈疾患を検出するために一般的に使用されます。進行性の心不全の管理において、ドブタミンは強心サポートを提供し、心臓の拍出量を改善するために使用されます . さらに、ドブタミンストレス心臓磁気共鳴画像法は、心筋虚血と生存率を評価するために使用される非侵襲的な技術です . 薬理学の分野では、ドブタミンは、βアドレナリン受容体アゴニストとその心臓機能への影響を研究するためのモデル化合物として役立ちます .
類似化合物との比較
ドブタミンは、ミルリノン、ドパミン、イソプロテレノールなどの他の強心剤と比較されることがよくあります。ミルリノンは、ドブタミンと同様に心不全の治療に使用されますが、ホスホジエステラーゼ3を阻害することで作用し、cAMPレベルの増加と血管拡張につながります . ドパミンは、別の強心剤であり、β1およびα1アドレナリン受容体に影響を与える、より広い受容体活性を持っており、さまざまな臨床設定で使用されています . イソプロテレノールは、心拍数と収縮力を高める非選択的βアドレナリン作動薬ですが、非選択性のためにあまり使用されていません . ドブタミンの主な利点は、選択的なβ1アドレナリン受容体活性であり、最小限の頻脈作用と血管拡張作用で強力な強心サポートを提供します .
特性
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWZLRBJNMZMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52663-81-7 (hydrochloride), 74753-15-4 (hydrobromide) | |
Record name | Dobutamine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022958 | |
Record name | DL-Dobutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dobutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.37e-02 g/L | |
Record name | Dobutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dobutamine directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume, resulting in increased cardiac output. | |
Record name | Dobutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
34368-04-2 | |
Record name | Dobutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34368-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dobutamine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dobutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DL-Dobutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOBUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S12J47372 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dobutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184-186 | |
Record name | Dobutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dobutamine interact with its target receptors?
A: Dobutamine primarily acts as a β1-adrenergic receptor agonist. [] This interaction leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [] Elevated cAMP levels then activate protein kinase A (PKA), initiating a cascade of downstream effects, including increased myocardial contractility. [, ]
Q2: Does dobutamine have any other significant receptor interactions?
A: While its primary action is on β1-adrenergic receptors, dobutamine also exhibits weak β2-adrenergic agonist activity at higher doses. [] This activity contributes to its vasodilatory effects, leading to a decrease in diastolic blood pressure. [] Additionally, dobutamine displays weak β1-adrenergic antagonist activity at high doses, potentially inhibiting the chronotropic effects of isoprenaline. []
Q3: How does dobutamine affect cardiac output and peripheral vascular resistance?
A: Dobutamine primarily increases cardiac output by enhancing myocardial contractility and heart rate. [, ] It also causes a reduction in total peripheral vascular resistance, primarily attributed to its β2-adrenergic agonist activity and the potent α1-adrenergic blocking activity of its metabolite, 3-O-methyldobutamine. [, ]
Q4: Can dobutamine induce heme oxygenase-1 (HO-1) expression, and what are the implications?
A: Research indicates that dobutamine pretreatment in rats can induce HO-1 expression in pericentral hepatocytes. [] This induction is β1-adrenoreceptor-dependent and is associated with improved liver function (assessed by the plasma disappearance rate of indocyanine green) after hemorrhagic shock. [] The study suggests that carbon monoxide, produced during HO-1 activity, may mediate this protective effect. []
Q5: What is the molecular formula and weight of dobutamine?
A5: Dobutamine has the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol.
Q6: How is dobutamine used in stress echocardiography to evaluate coronary artery disease?
A: Dobutamine stress echocardiography is a valuable tool for assessing coronary artery disease. [, , , ] Dobutamine infusion increases myocardial oxygen demand by increasing heart rate and contractility, revealing regional wall motion abnormalities in patients with coronary artery disease. [, , ]
Q7: Can dobutamine stress echocardiography accurately identify viable myocardium after myocardial infarction?
A: Yes, dobutamine stress echocardiography can accurately identify viable myocardium in patients after myocardial infarction. [, , , ] The presence of a biphasic response, where wall motion improves at low-dose dobutamine and worsens at higher doses, indicates viable but ischemic myocardium. [, ]
Q8: Does the use of second harmonic imaging during dobutamine stress echocardiography improve the identification of viable myocardium?
A: Research suggests that using second harmonic imaging during dobutamine stress echocardiography significantly improves the agreement with dual isotope single photon emission computed tomography (DISA-SPECT) for detecting myocardial viability compared to fundamental imaging. []
Q9: What role does dobutamine echocardiography play in evaluating cardiac toxicity in long-term survivors of childhood anthracycline treatment?
A: Dobutamine echocardiography can effectively and safely identify subclinical cardiac toxicity in asymptomatic long-term survivors of childhood anthracycline treatment. [] Significant differences in left ventricular parameters, such as ejection fraction and wall thickening, were observed between patients and healthy controls at a dobutamine dose of 20 μg/kg/min. []
Q10: How does dobutamine compare to levosimendan in treating acute heart failure?
A: Studies comparing dobutamine and levosimendan for acute heart failure treatment show that while both improve left ventricular function, levosimendan might offer advantages. [, ] Levosimendan significantly improved more left atrial function parameters (active and passive emptying fractions, reservoir fraction, and stroke volume) compared to dobutamine. [] Furthermore, levosimendan demonstrated a greater reduction in the E/E' ratio, a marker of left ventricular filling pressure, suggesting a more pronounced improvement in diastolic function compared to dobutamine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。